Ethyl 5-methylindole-2-carboxylate

Description

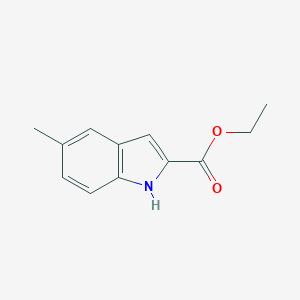

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVFKXFOPNKHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283326 | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-15-3 | |

| Record name | 16382-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate (CAS: 16382-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methylindole-2-carboxylate, identified by CAS number 16382-15-3, is a versatile heterocyclic compound with a core indole structure. This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its prevalence in bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its role as a key building block in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are presented to facilitate its use in research and drug discovery.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions, appearing as a light yellow to pale brown solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 16382-15-3 | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][4][5][6] |

| Molecular Weight | 203.24 g/mol | [1][4][5][6] |

| Melting Point | 160-164 °C | [1][5][7] |

| Appearance | Light yellow to pale brown solid | [1] |

| Purity | ≥97-99% (by HPLC) | [1][4][5][6] |

| Solubility | Soluble in methanol and dichloromethane; Insoluble in water. | [6][7] |

| Synonyms | 2-Carbethoxy-5-methylindole, 5-Methyl-1H-indole-2-carboxylic acid ethyl ester, NSC 30928 | [1][4][5][6] |

| InChI Key | KMVFKXFOPNKHEM-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)c1cc2cc(C)ccc2[nH]1 | [5] |

Synthesis of this compound

The primary synthetic route to this compound is through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. In this case, the precursors are p-methylphenylhydrazine and ethyl pyruvate.

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Fischer indole reaction.

Caption: General workflow for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

p-Methylaniline

-

Ethyl α-methyl acetoacetate

-

Polyphosphoric acid

-

Toluene

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Water

-

n-Hexane

Procedure:

-

Formation of the Intermediate: React p-methylaniline with ethyl α-methyl acetoacetate. A specific patent describes refluxing the product of a related reaction (620.0g) with polyphosphoric acid (1.3kg) in toluene (870ml) at 110°C for 3 hours.[8]

-

Cyclization: The reaction mixture is then cooled to 60°C.

-

Work-up: Water (800ml) is added, and the product is extracted with ethyl acetate (1L).[8] The organic layer is washed sequentially with 5% sodium bicarbonate solution and water, then dried.[8]

-

Purification: The ethyl acetate is removed under reduced pressure. The resulting concentrate is crystallized by adding ethyl acetate (100ml) and n-hexane (500ml).[8] The crystals are filtered and dried to yield the final product.[8]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][6] Its indole core is a privileged scaffold in medicinal chemistry.

Cannabinoid CB1 Receptor Antagonists

Derivatives of this compound have been investigated as antagonists for the cannabinoid CB1 receptor.[7][9] These antagonists have potential therapeutic applications in various disorders. The general approach involves the chemical modification of the indole-2-carboxylate moiety to generate indole-2-carboxamides.

The antagonism at the CB1 receptor by these derivatives can be visualized as blocking the downstream signaling cascade typically initiated by an agonist.

Caption: Antagonism of the CB1 receptor by an indole-2-carboxamide derivative.

Anti-inflammatory and Analgesic Agents

This compound is a precursor for the synthesis of indole-3-propionic acids, which have demonstrated anti-inflammatory and analgesic properties.[7][9] The mechanism of action for some indolepropionic acids involves the modulation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

The anti-inflammatory action can be depicted as follows:

Caption: Inhibition of the NF-κB pathway by an indole-3-propionic acid derivative.

Other Applications

-

Agrochemicals: It is utilized in the formulation of pesticides and herbicides.[1]

-

Fragrance Industry: Employed in the creation of specific scents.[1]

-

Organic Synthesis: A versatile reactant for reactions such as Friedel-Crafts acylation and oximation reactions.[7][9]

-

Materials Science: Used in the development of new polymers to enhance durability and resistance.[1]

Key Experimental Reactions

Friedel-Crafts Acylation

A common application of this compound is in Friedel-Crafts acylation reactions. This reaction introduces an acyl group onto the indole ring, typically at the C3 position, further functionalizing the molecule for subsequent synthetic steps.

General Protocol:

-

Reactant Preparation: A solution of this compound is prepared in a suitable anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Acylating Agent Addition: The acylating agent (e.g., an acyl chloride like nitrobenzoyl chloride) is added dropwise to the stirred mixture.

-

Reaction Monitoring: The reaction is allowed to proceed, often with warming to room temperature, and monitored for completion by techniques such as Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and acid (e.g., HCl). The organic product is then extracted, washed, dried, and purified.

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in pharmaceutical development, agrochemicals, and materials science. Its straightforward synthesis via the Fischer indole reaction and its reactivity in further functionalization reactions make it an important tool for chemists. The continued exploration of derivatives based on this indole scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Indole-3-propionic acid enhances growth performance and reduces diarrhea via modulating redox status and intestinal inflammation in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Ethyl 5-methylindole-2-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate

This guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of indole, this compound serves as a crucial building block in the synthesis of various pharmaceutical agents.

Physicochemical Properties

This compound is a 2-substituted indole derivative.[1] The indole ring system is a prominent structural motif found in numerous natural products and physiologically active molecules.[1]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂[1][2][3][4] |

| Molecular Weight | 203.24 g/mol [1][2][4] |

| CAS Number | 16382-15-3[2][3][4] |

| Melting Point | 160-164 °C[2] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³[1] |

| Assay Purity | ≥97%[2][4] |

Experimental Protocols

Synthesis

This compound can be synthesized via the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.[4] This reaction is a classic method for forming the indole ring system.

Solubility

Experimental observations indicate that this compound is soluble in methanol and dichloromethane, but insoluble in water.[1]

Molecular Structure and Visualization

The structural arrangement of this compound, featuring a methyl-substituted indole core with an ethyl carboxylate group at the 2-position, is depicted in the following diagram.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-methylindole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 5-methylindole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound is crucial for its application in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 16382-15-3 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][3] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Melting Point | 162-164 °C | [1][3] |

| Boiling Point | 236 °C at 4 mm Hg | [1][3] |

| Appearance | Crystalline powder, light yellow to beige | [4] |

Solubility Profile

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative solubility information has been reported. Table 2 summarizes the available data.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1][3] |

| Dichloromethane | Soluble | [1][3] |

| Water | Insoluble | [1][3] |

To facilitate further research and development, a detailed experimental protocol for the quantitative determination of solubility is provided in the following section. This will enable researchers to generate precise solubility data in solvents relevant to their specific applications.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents. This method is considered the gold standard for its reliability and accuracy.[5]

3.1. Materials and Equipment

-

This compound (high purity, ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on Ethyl 5-methylindole-2-carboxylate: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-methylindole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The document details its melting and boiling points, and outlines the fundamental synthetic routes, including the Japp-Klingemann reaction and the Fischer indole synthesis.

Physicochemical Data

The melting and boiling points of this compound are summarized below. These values are critical for its purification, handling, and characterization in a laboratory setting.

| Property | Value |

| Melting Point | 159-167 °C[1][2] |

| 162-164 °C[3] | |

| Boiling Point | 236 °C at 4 mm Hg[3] |

Experimental Protocols: Synthesis of Indole Derivatives

The synthesis of this compound and related indole derivatives often involves a two-step process combining the Japp-Klingemann reaction and the Fischer indole synthesis.[4][5][6] This approach allows for the construction of the indole ring system from acyclic precursors.

1. Japp-Klingemann Reaction: Formation of a Hydrazone Intermediate

The Japp-Klingemann reaction is utilized to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts.[4][6]

-

Step 1: Deprotonation: A β-keto-ester is treated with a base to generate an enolate.

-

Step 2: Azo Coupling: The enolate anion undergoes nucleophilic addition to an aryl diazonium salt, forming an azo compound.

-

Step 3: Hydrolysis and Decarboxylation: The azo intermediate is hydrolyzed, leading to the formation of a tetrahedral intermediate which then decomposes to yield the final arylhydrazone.[4]

2. Fischer Indole Synthesis: Cyclization to the Indole Ring

The hydrazone product from the Japp-Klingemann reaction serves as the starting material for the Fischer indole synthesis to form the indole ring.[7][8][9][10]

-

Step 1: Tautomerization: The arylhydrazone is treated with an acid catalyst (Brønsted or Lewis acid) to form its enamine tautomer.[8][10]

-

Step 2:[7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which results in the cleavage of the N-N bond and the formation of a di-imine intermediate.[7][10]

-

Step 3: Cyclization and Aromatization: The intermediate cyclizes to form an aminoacetal (or aminal). Subsequent elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[8][10]

A Korean patent describes a process for preparing this compound by reacting p-toluidine with ethyl α-methyl acetoacetate and then cyclizing the resulting intermediate using a mixture of sulfuric acid and acetic acid or hydrobromic acid.[11]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction mechanisms involved in the synthesis of indole derivatives.

References

- 1. L17146.06 [thermofisher.com]

- 2. 5-甲基吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. jk-sci.com [jk-sci.com]

- 8. testbook.com [testbook.com]

- 9. scienceinfo.com [scienceinfo.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-methylindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Ethyl 5-methylindole-2-carboxylate, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document also includes predicted data and data from closely related analogs to provide a comprehensive analytical profile. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Molecular Structure

IUPAC Name: Ethyl 5-methyl-1H-indole-2-carboxylate CAS Number: 16382-15-3 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 1H | N-H |

| ~7.4 | s | 1H | H-4 |

| ~7.2 | d | 1H | H-6 |

| ~7.0 | d | 1H | H-7 |

| ~6.9 | s | 1H | H-3 |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 2.4 | s | 3H | 5-CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from analogous indole structures. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O |

| ~136 | C-7a |

| ~132 | C-5 |

| ~130 | C-2 |

| ~128 | C-3a |

| ~125 | C-6 |

| ~120 | C-4 |

| ~110 | C-7 |

| ~105 | C-3 |

| ~61 | -OCH₂CH₃ |

| ~21 | 5-CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from analogous indole structures.

Table 3: IR Spectroscopic Data

While a specific experimental spectrum for this compound is not available, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H Stretch |

| ~2900-3000 | C-H Stretch (aromatic and aliphatic) |

| ~1700-1720 | C=O Stretch (ester) |

| ~1600 | C=C Stretch (aromatic) |

| ~1200-1300 | C-O Stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₂H₅]⁺ |

| 158 | [M - OC₂H₅]⁺ |

| 130 | [M - COOC₂H₅]⁺ |

Note: Fragmentation pattern is predicted based on typical electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described above.

The Pivotal Role of Ethyl 5-methylindole-2-carboxylate in Drug Discovery: A Technical Guide to its Biological Activities and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methylindole-2-carboxylate is a key heterocyclic building block in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true value lies in its role as a versatile scaffold for the synthesis of a diverse range of pharmacologically active molecules. This technical guide delves into the significant biological activities of derivatives synthesized from this compound, with a focus on their applications in oncology, inflammation, and neurological disorders. We provide a comprehensive overview of the quantitative data, detailed experimental protocols for key biological assays, and visual representations of synthetic workflows and relevant signaling pathways to empower researchers in the exploration of this promising chemical entity.

Introduction: The Versatility of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] this compound, a readily accessible indole derivative, serves as a crucial starting material for the synthesis of a multitude of bioactive compounds.[1][2] Its chemical tractability allows for modifications at various positions, leading to the generation of libraries of compounds with tailored pharmacological profiles. This guide will explore three major areas of biological activity stemming from derivatives of this compound: anticancer, anti-inflammatory, and cannabinoid receptor modulation.

Anticancer Activity: Dual Inhibition of EGFR and CDK2

Derivatives of this compound have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell proliferation. CDK2 is a critical regulator of the cell cycle, and its inhibition can halt tumor growth. The dual inhibition of both pathways presents a synergistic approach to cancer treatment.

Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activities

The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of representative 5-substituted-3-ethylindole-2-carboxamide derivatives.

| Compound ID | Modification from Core Scaffold | Mean GI50 (nM)a | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| 5g | 5-chloro, N-(4-(piperidin-1-yl)phenethyl) | 55 | 124 | 33 |

| 5i | 5-chloro, N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 49 | 85 | 24 |

| 5j | 5-fluoro, N-(4-(piperidin-1-yl)phenethyl) | 37 | 110 | 16 |

| Erlotinib | (Reference EGFR inhibitor) | 33 | 80 | - |

| Dinaciclib | (Reference CDK2 inhibitor) | - | - | 20 |

aMean growth inhibition across a panel of four cancer cell lines.

Signaling Pathway: EGFR and CDK2 in Cancer

The diagram below illustrates the signaling pathways targeted by the indole-2-carboxamide derivatives. By inhibiting both EGFR-mediated proliferation signals and CDK2-driven cell cycle progression, these compounds can effectively arrest tumor growth.

Experimental Protocols

The general synthetic route from this compound to the active carboxamide derivatives is depicted below.

A detailed protocol for the synthesis involves:

-

Fischer Indole Cyclization: Phenyl hydrazine hydrochlorides are cyclized with 2-oxobutanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield 3-ethylindole-2-carboxylates.

-

Alkaline Hydrolysis: The resulting esters are hydrolyzed under alkaline conditions to furnish the corresponding carboxylic acids.

-

Amide Coupling: The carboxylic acids are coupled with the appropriate amines in the presence of a coupling agent like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) to yield the final carboxamide products.[3]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR and CDK2 enzymes

-

Kinase-specific peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Test compounds (indole derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µl of the diluted kinase (EGFR or CDK2) to each well.

-

Reaction Initiation: Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final volume is 5 µl.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[4][5][6]

Anti-inflammatory Activity: Inhibition of COX and LOX Pathways

Derivatives of this compound have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of representative indole-3-propionic acids, which can be synthesized from this compound.

| Compound Class | Target | IC50 (µg/mL) |

| Indole-3-propionic acids | COX-1 | Varies based on substitution |

| COX-2 | Varies based on substitution | |

| 5-LOX | Varies based on substitution |

Specific IC50 values are highly dependent on the specific substitutions on the indole ring and the propionic acid side chain.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by the indole derivatives.

Experimental Protocols

This colorimetric assay measures the peroxidase activity of COX.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Test compounds

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well plate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add 10 µl of the test compound or vehicle to the inhibitor wells.

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µl of the colorimetric substrate solution, followed by 20 µl of arachidonic acid solution to all wells to start the reaction.

-

Data Acquisition: Measure the absorbance at 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[7][8]

This fluorometric assay measures the activity of 5-LOX.

Materials:

-

5-LOX enzyme

-

Assay Buffer

-

LOX Probe

-

LOX Substrate (e.g., linoleic acid)

-

Test compounds

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix containing Assay Buffer and the LOX Probe.

-

Reaction Setup: In a 96-well plate, add the test compound and the 5-LOX enzyme.

-

Incubation: Add the reaction mix to the wells and incubate at room temperature for 10 minutes, protected from light.

-

Reaction Initiation: Add the LOX substrate to all wells to start the reaction.

-

Data Acquisition: Record the fluorescence at Ex/Em 500/536 nm at 30-second intervals for 10-20 minutes.

-

Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to determine the IC50 values.[9][10]

Cannabinoid Receptor (CB1) Antagonism

Indole-2-carboxamides derived from this compound have been identified as potent antagonists of the cannabinoid CB1 receptor. CB1 receptors are primarily found in the central nervous system and are involved in a variety of physiological processes. CB1 antagonists have therapeutic potential in the treatment of obesity, metabolic disorders, and addiction.

Quantitative Data: CB1 Receptor Binding Affinity

The following table shows the binding affinity of a representative indole-2-carboxamide for the human CB1 receptor.

| Compound Class | Target | Ki (nM) |

| Indole-2-carboxamides | Human CB1 Receptor | Varies based on substitution |

Specific Ki values are dependent on the substitutions at the 5-position of the indole ring and on the carboxamide nitrogen.

Experimental Protocol: CB1 Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors

-

Radioligand (e.g., [3H]CP55,940)

-

Non-specific binding control (e.g., unlabeled CP55,940)

-

Test compounds

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In test tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the tubes at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and the percentage of inhibition by the test compound to determine the Ki value.[11][12][13]

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of biologically active molecules. The derivatives of this compound have demonstrated significant potential in key therapeutic areas, including oncology, inflammation, and neurology. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile indole scaffold. By providing a clear understanding of the synthetic pathways, biological targets, and assay methodologies, we aim to empower scientists to unlock the full therapeutic potential of this compound derivatives.

References

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. academicjournals.org [academicjournals.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. abcam.cn [abcam.cn]

- 11. researchgate.net [researchgate.net]

- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-methylindole-2-carboxylate: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylindole-2-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The indole nucleus is a privileged scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers a unique entry point for the synthesis of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16382-15-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 162-164 °C | [1] |

| Boiling Point | 236 °C at 4 mmHg | [1] |

| Appearance | White or cream to pale brown powder | [1] |

| Solubility | Soluble in methanol and dichloromethane. Insoluble in water. | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.

Proposed Experimental Protocol: Fischer Indole Synthesis

This protocol is based on established Fischer indole synthesis procedures for similar substrates.

Reaction Scheme:

Reagents and Solvents:

-

p-Tolylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

-

Sodium acetate (for neutralization)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol.

-

Add ethyl pyruvate (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the p-tolylhydrazone.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium acetate.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Key Reactions and Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of more complex molecules, many of which exhibit significant biological activity.

Synthesis of Oxazino[4,3-a]indoles

Oxazino[4,3-a]indoles are a class of fused heterocyclic compounds with potential applications in medicinal chemistry.

Caption: Workflow for the synthesis of oxazino[4,3-a]indoles.

This protocol describes a general method for the synthesis of oxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates.

Reagents and Solvents:

-

This compound

-

Tosyl glycerol carbonate (TGC)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Suitable base for cyclization (e.g., sodium ethoxide)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add cesium carbonate (1.5 equivalents) and tosyl glycerol carbonate (1.2 equivalents).

-

Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the N-alkylated intermediate.

-

Dissolve the intermediate in a suitable solvent (e.g., ethanol) and treat with a base (e.g., sodium ethoxide) to induce intramolecular cyclization.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield the desired oxazino[4,3-a]indole.

Yields: The alkylation step can yield products in the range of 63-80%, with the subsequent cyclization also proceeding in good yield.[2]

Preparation of Indole-2-carboxamides as Cannabinoid CB1 Receptor Antagonists

Derivatives of indole-2-carboxamide have been identified as potent and selective antagonists of the cannabinoid CB1 receptor, which is a target for the treatment of obesity and related metabolic disorders.

Caption: Simplified signaling pathway of a CB1 receptor antagonist.

This protocol is based on standard amide coupling procedures.

Reagents and Solvents:

-

This compound

-

Aryl amine (e.g., aniline or a substituted aniline)

-

Trimethylaluminum (or another suitable amide coupling reagent like EDC/HOBt)

-

Toluene (anhydrous)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolyze this compound to the corresponding carboxylic acid using a standard procedure (e.g., refluxing with NaOH in ethanol/water, followed by acidification).

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the 5-methylindole-2-carboxylic acid (1 equivalent) and the desired aryl amine (1.1 equivalents) in anhydrous toluene.

-

Cool the solution to 0 °C and slowly add a solution of trimethylaluminum (2M in toluene, 1.2 equivalents).

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired N-aryl-5-methylindole-2-carboxamide.

Synthesis of Indole-3-propionic Acids with Anti-inflammatory Activity

Indole-3-propionic acid and its derivatives are known to possess anti-inflammatory properties, potentially through the modulation of the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR) signaling pathways.

Caption: Simplified schematic of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

This protocol is a plausible route based on known indole chemistry.

Reagents and Solvents:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Manganese dioxide (MnO₂)

-

Malonic acid

-

Pyridine

-

Piperidine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Reduction of the ester: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in diethyl ether. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting salts and wash with ether. Concentrate the filtrate to obtain 5-methyl-1H-indole-2-methanol.

-

Oxidation to the aldehyde: Dissolve the alcohol in a suitable solvent like dichloromethane and add activated manganese dioxide (excess). Stir the mixture at room temperature until the alcohol is consumed (TLC). Filter the MnO₂ and wash with dichloromethane. Concentrate the filtrate to yield 5-methyl-1H-indole-2-carbaldehyde.

-

Knoevenagel-Doebner condensation and decarboxylation: Dissolve the aldehyde and malonic acid (1.5 equivalents) in pyridine. Add a catalytic amount of piperidine and heat the mixture to reflux. Monitor the reaction for the formation of the acrylic acid intermediate and subsequent decarboxylation to 5-methyl-1H-indole-2-acrylic acid.

-

Reduction of the double bond: The acrylic acid can be reduced to the propionic acid using a variety of methods, such as catalytic hydrogenation (H₂, Pd/C).

-

Alternatively, the indole-2-carbaldehyde can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester to introduce the two-carbon chain, followed by hydrolysis and reduction.

Friedel-Crafts Acylation

The indole nucleus can undergo electrophilic substitution, and Friedel-Crafts acylation is a key reaction for introducing acyl groups.

Reagents and Solvents:

-

This compound

-

Nitrobenzoyl chloride (e.g., 4-nitrobenzoyl chloride)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the acylated product.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While a complete set of assigned spectra is not available in the searched literature, typical chemical shifts and fragmentation patterns can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | δ ~8.5-9.0 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ ~162 (C=O), ~130-140 (Ar-C), ~110-125 (Ar-C), ~61 (OCH₂CH₃), ~21 (Ar-CH₃), ~14 (OCH₂CH₃) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |

| Mass Spec (m/z) | 203 (M⁺), fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃ |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Fischer indole reaction and the reactivity of its indole core and ester functionality allow for the construction of a wide range of complex molecules with significant biological activities. The examples provided in this guide, from the synthesis of fused heterocyclic systems to the preparation of targeted therapeutic agents, highlight the immense potential of this compound in modern drug discovery and development. Further exploration of the reactivity of this compound is likely to uncover even more novel and useful synthetic transformations, solidifying its role as a key intermediate for the creation of innovative chemical entities.

References

An In-depth Technical Guide on the Discovery and History of Ethyl 5-methylindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methylindole-2-carboxylate is a versatile heterocyclic compound that has served as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis through seminal reactions such as the Fischer indole synthesis and the Japp-Klingemann reaction. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of its chemical significance and application in research and drug development.

Introduction

The indole ring system is a ubiquitous structural motif in natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This compound, as a substituted indole derivative, has garnered significant attention as a key intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactivity of the indole nucleus and the functional handles provided by the ester and methyl groups, allowing for diverse chemical modifications. This guide traces the historical milestones in the synthesis of this important molecule and provides practical, in-depth experimental details for its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃NO₂ | [3][4] |

| Molecular Weight | 203.24 g/mol | [3][4] |

| CAS Number | 16382-15-3 | [3] |

| Appearance | White or cream to pale brown powder/solid | [3][5] |

| Melting Point | 160-164 °C | [3] |

| Boiling Point | 236 °C at 4 mmHg | [6] |

| Solubility | Soluble in methanol and dichloromethane. Insoluble in water. | [6] |

| Purity | ≥97% | [3][5] |

Historical Context and Discovery

The Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883, stands as one of the most important methods for constructing the indole ring.[7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the condensation of an arylhydrazine with an aldehyde or ketone.

The Japp-Klingemann reaction , reported by Francis Robert Japp and Felix Klingemann in 1887, provides a route to the necessary hydrazone precursors for the Fischer indole synthesis.[8][9] This reaction involves the coupling of a diazonium salt with a β-keto ester or β-keto acid, followed by hydrolysis and decarboxylation to yield a hydrazone.

The logical workflow for the synthesis of indole-2-carboxylates often involves a combination of these two named reactions, demonstrating a powerful strategy in heterocyclic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl-5-Methylindol-2-Carboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. L17146.06 [thermofisher.com]

- 6. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(16382-15-3)FT-IR [m.chemicalbook.com]

The Therapeutic Potential of Ethyl 5-methylindole-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities. Among the vast library of indole-containing compounds, derivatives of Ethyl 5-methylindole-2-carboxylate have emerged as a promising class of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Core Synthesis and Derivatization

This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. The general synthetic approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled with various amines or other functionalities to generate a diverse library of derivatives.

A common synthetic route to produce indole-2-carboxamide derivatives, a class with significant therapeutic interest, is outlined below.

An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate: Suppliers and Purchasing for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 5-methylindole-2-carboxylate, including its procurement from leading suppliers, purchasing considerations, and its application in key experimental protocols. This document aims to streamline the acquisition and utilization of this versatile compound in a research and development setting.

Introduction to this compound

This compound is a heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its indole scaffold is a common feature in many biologically active molecules, making it a valuable precursor for the development of novel pharmaceutical agents.[1][2] It is a key reactant in the synthesis of various compounds, including oxazino[4,3-a]indoles and indolecarboxamides, which have shown potential as cannabinoid CB1 receptor antagonists.[3]

Chemical Properties:

| Property | Value |

| CAS Number | 16382-15-3 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White or cream to pale brown powder/solid |

| Melting Point | 160-167 °C |

| Solubility | Soluble in methanol and dichloromethane; Insoluble in water.[4] |

Leading Suppliers and Comparative Data

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary, impacting the price. Below is a summary of prominent suppliers and publicly available data.

| Supplier | Product Name/Number | Purity | Quantity | Price (USD) | Availability |

| Thermo Scientific | This compound, 98% (L17146.06) | ≥97.5% (GC) | 5 g | $123.00 | Estimated availability: Dec 2025 |

| Sigma-Aldrich | This compound, 97% (663190) | 97% | 5 g | $116.00 | Estimated to ship Jan 2026 |

| Santa Cruz Biotechnology | This compound (sc-237075) | ≥99% | 1 g, 5 g | Inquire | In Stock |

| Chem-Impex | This compound (232919) | ≥98% (HPLC) | 1 g, 5 g, 10 g | Inquire | In Stock |

| Amerigo Scientific | This compound (97%) (CBB1132333) | 97% | 1 g, 5 g | Inquire | Inquire |

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information. Some suppliers may offer academic or institutional pricing.

Purchasing and Procurement Workflow

The acquisition of research chemicals like this compound follows a standardized procedure for institutional and industrial researchers.

Key Steps and Considerations:

-

Account Creation and Verification: Most suppliers require users to create an account and may require verification of their affiliation with a legitimate research institution or company.

-

Request for Quotation (RFQ): For bulk quantities or to obtain specific pricing, a formal RFQ is often necessary.

-

Purchase Order (PO): Institutional purchases are typically made through a PO submitted by the purchasing department.

-

Documentation: Upon purchase, suppliers provide crucial documents such as a Certificate of Analysis (CoA), confirming the identity and purity of the specific lot, and a Safety Data Sheet (SDS), which outlines handling, storage, and safety precautions.

-

Shipping and Handling: Chemicals are shipped in accordance with strict regulations. While specific regulations for this compound were not found, the transport of chemicals generally requires proper packaging, labeling, and documentation to ensure safety and compliance with international and national transport regulations. It is important to note that shipping regulations for investigational products can vary by state and country.[5]

Experimental Protocols and Applications

This compound is a versatile starting material in various synthetic pathways. Below are detailed methodologies for two key applications.

Synthesis of Oxazino[4,3-a]indoles

Oxazino[4,3-a]indoles are a class of heterocyclic compounds with potential biological activities. A general synthetic approach involves the N-alkylation of an indole derivative followed by intramolecular cyclization.[6][7]

Reaction Scheme:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 5-Methyl-1H-indole-2-carboxylic acid ethyl ester [chembk.com]

- 5. Regulations guiding the interstate shipment of investigational product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-methylindole-2-carboxylate from p-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 5-methylindole-2-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry, starting from the readily available p-methylaniline (p-toluidine). The synthetic route involves a three-step process: the diazotization of p-methylaniline, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate, and finally, a Fischer indole synthesis to yield the target indole derivative.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Parameter | p-Tolyldiazonium chloride | Ethyl (2Z)-2-(2-(p-tolyl)hydrazono)propanoate | This compound |

| Molecular Formula | C₇H₇ClN₂ | C₁₂H₁₆N₂O₂ | C₁₂H₁₃NO₂ |

| Molecular Weight | 154.60 g/mol | 220.27 g/mol | 203.24 g/mol |

| Appearance | Aqueous solution | Yellow to orange solid | White to off-white solid |

| Melting Point | N/A (unstable) | Not reported | 162-164 °C |

| Yield | Quantitative (in situ) | ~70-80% (estimated) | ~60-70% (estimated) |

| ¹H NMR (CDCl₃, δ) | N/A | Not reported | 8.70 (br s, 1H, NH), 7.50 (s, 1H), 7.25 (d, J=8.4 Hz, 1H), 7.10 (d, J=8.4 Hz, 1H), 7.05 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.42 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, δ) | N/A | Not reported | 162.5, 136.0, 131.0, 129.5, 128.0, 125.0, 110.5, 108.0, 102.0, 61.5, 21.5, 14.5 |

Experimental Protocols

This synthesis is a multi-step process. The overall workflow is depicted in the diagram below.

Application Notes and Protocols for the Synthesis of Ethyl 5-methylindole-2-carboxylate via Fischer Indole Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a versatile and widely utilized chemical reaction for the synthesis of indole derivatives, a structural motif prevalent in numerous natural products and pharmacologically active compounds. This application note provides a detailed protocol for the synthesis of Ethyl 5-methylindole-2-carboxylate, a valuable building block in medicinal chemistry, from p-tolylhydrazine and ethyl pyruvate. The document outlines the reaction mechanism, detailed experimental procedures with different acid catalysts, a comprehensive data summary for comparison, and purification methods.

Reaction Principle and Mechanism

The Fischer indole synthesis proceeds in two main stages: the formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia.

-

Hydrazone Formation: p-Tolylhydrazine reacts with the ketone functionality of ethyl pyruvate to form the corresponding p-tolylhydrazone. This is a condensation reaction where a molecule of water is eliminated.

-

Acid-Catalyzed Indolization: The formed hydrazone, in the presence of an acid catalyst, undergoes a series of transformations including tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, loss of a proton to regain aromaticity, nucleophilic attack to form a cyclic intermediate, and finally, the elimination of ammonia to yield the stable indole ring system. A variety of Brønsted and Lewis acids can be employed to catalyze this step.[1][2]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, including the initial formation of the key intermediate, ethyl pyruvate p-tolylhydrazone, and its subsequent cyclization using different acid catalysts.

Part 1: Synthesis of Ethyl Pyruvate p-tolylhydrazone

Materials:

-

p-Tolylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Sodium acetate (optional, for neutralization if starting with the hydrochloride salt)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of warm ethanol.

-

If starting with the hydrochloride salt, add a solution of sodium acetate in water to neutralize the acid and free the hydrazine base. The free base will often precipitate or form an oil.

-

To this mixture, add an equimolar amount of ethyl pyruvate dropwise while stirring.

-

The reaction mixture is typically stirred at room temperature or gently warmed for 1-2 hours to ensure complete formation of the hydrazone.

-

The resulting ethyl pyruvate p-tolylhydrazone may precipitate from the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol or a mixture of ethanol and water, and dry under vacuum. The crude hydrazone can be used in the next step without further purification.

Part 2: Fischer Indole Cyclization

The cyclization of the intermediate hydrazone can be achieved using various acid catalysts. Below are protocols for three commonly used catalysts.

Materials:

-

Ethyl pyruvate p-tolylhydrazone

-

Polyphosphoric acid (PPA)

-

Toluene

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Place the dried ethyl pyruvate p-tolylhydrazone in a round-bottom flask.

-

Add polyphosphoric acid (typically 5-10 times the weight of the hydrazone) and toluene.[3]

-

Heat the mixture with vigorous stirring. The reaction temperature is generally maintained between 80-120°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Materials:

-

Ethyl pyruvate p-tolylhydrazone

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the ethyl pyruvate p-tolylhydrazone in absolute ethanol in a round-bottom flask.

-

Cool the solution in an ice-water bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) with stirring.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Most of the ethanol can be removed under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

Materials:

-

Ethyl pyruvate p-tolylhydrazone

-

Anhydrous zinc chloride (ZnCl₂)

-

Anhydrous ethanol or acetic acid

-

Ice-water bath

-

Dilute ammonium hydroxide solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flask containing the ethyl pyruvate p-tolylhydrazone, add anhydrous ethanol or glacial acetic acid as the solvent.

-

Add anhydrous zinc chloride (typically 1-2 equivalents) portion-wise with stirring. The addition may be exothermic.

-

Heat the reaction mixture to reflux and monitor its progress by TLC (typically 1-3 hours).

-

Upon completion, cool the mixture and pour it into an ice-water mixture.

-

Decompose the zinc complex by adding a dilute ammonium hydroxide solution until the precipitate dissolves or the mixture becomes basic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography.[4]

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound using different catalysts. These values are based on literature precedents for similar Fischer indole syntheses and may require optimization for specific laboratory conditions.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Polyphosphoric Acid (PPA) | Toluene | 80-120 | 1-3 | 60-75 | [3] |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux (approx. 78) | 2-4 | 55-70 | [4] |

| Zinc Chloride (ZnCl₂) | Ethanol/Acetic Acid | Reflux | 1-3 | 50-65 | [4] |

Purification and Characterization

The crude this compound obtained from the work-up procedures can be purified by one of the following methods:

-

Recrystallization: Ethanol or a mixture of ethyl acetate and hexane is often a suitable solvent system for recrystallization. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.[5]

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[6][7]

The structure and purity of the final product should be confirmed by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity. The reported melting point for this compound is in the range of 160-164 °C.

Mandatory Visualizations

Caption: Workflow of the Fischer indole synthesis.

Caption: Experimental workflow for the synthesis.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols: Friedel-Crafts Acylation of Ethyl 5-methylindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in pharmaceutical and materials science for the synthesis of key intermediates and functionalized molecules. For indole scaffolds, which are prevalent in a vast array of biologically active compounds, regioselective acylation is a critical transformation. The C3 position of the indole nucleus is typically the most nucleophilic and thus the most common site for electrophilic substitution.

This document provides a detailed protocol for the Friedel-Crafts acylation of Ethyl 5-methylindole-2-carboxylate, a common building block in drug discovery. The presence of the electron-donating methyl group at the 5-position is expected to enhance the reactivity of the indole ring towards electrophilic attack. The ester at the 2-position, being an electron-withdrawing group, deactivates the pyrrole ring to some extent, influencing the regioselectivity of the acylation.

Key Concepts and Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl), activates the acylating agent (typically an acyl chloride or acid anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich indole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the acylated product.

The choice of Lewis acid is critical; strong Lewis acids like AlCl₃ can sometimes lead to decomposition of the indole substrate.[1] Milder Lewis acids, such as diethylaluminum chloride, have been shown to be effective for the 3-acylation of indoles while minimizing side reactions.[1]

Experimental Protocols

This section outlines two distinct protocols for the Friedel-Crafts acylation of this compound, reflecting different catalytic systems and reaction conditions.

Protocol 1: Acylation using Aluminum Chloride (AlCl₃) with an Acyl Chloride

This protocol is adapted from the general conditions for the Friedel-Crafts acylation of ethyl indole-2-carboxylate.[2] The methyl group at the 5-position of the substrate is anticipated to favor acylation.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, propionyl chloride)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (2.0 mmol) dropwise.

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.

-